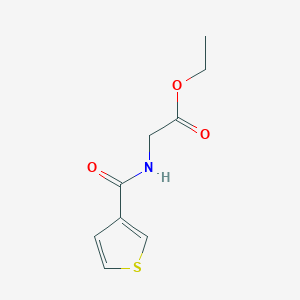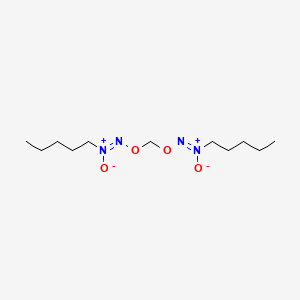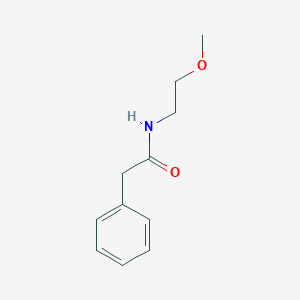
N,N'-bis(2,3-dichlorophenyl)isophthalamide
説明
N,N'-bis(2,3-dichlorophenyl)isophthalamide, commonly known as BDCM, is a chemical compound that has been widely used in various industrial applications. It is a white crystalline solid that is soluble in water and organic solvents. BDCM has been extensively studied for its potential use as a disinfectant, herbicide, and fungicide. In recent years, BDCM has gained attention for its toxicological properties and potential health hazards.
作用機序
BDCM is metabolized in the liver to form a reactive intermediate that can bind to DNA and cause mutations. The mechanism of action of BDCM involves the formation of DNA adducts, which can lead to DNA damage and mutations. BDCM has also been shown to induce oxidative stress and inflammation, which can contribute to its carcinogenic effects.
Biochemical and Physiological Effects:
BDCM exposure has been shown to cause DNA damage, oxidative stress, and inflammation in various tissues. It has been linked to an increased risk of bladder cancer, liver cancer, and lymphoma. BDCM exposure has also been associated with reproductive and developmental toxicity in animal studies.
実験室実験の利点と制限
BDCM is a potent carcinogen that can be used in laboratory experiments to study the mechanisms of carcinogenesis and DNA damage. However, its toxicity and potential health hazards limit its use in laboratory experiments. Appropriate safety measures and precautions must be taken when handling BDCM.
将来の方向性
Future research on BDCM should focus on developing safer alternatives to the chemical compound and identifying effective methods for reducing BDCM exposure. Studies should also investigate the mechanisms of BDCM-induced carcinogenesis and DNA damage, as well as potential biomarkers for BDCM exposure and toxicity. Additionally, research should explore the potential health effects of BDCM exposure on vulnerable populations, such as children and pregnant women.
科学的研究の応用
BDCM has been extensively studied for its toxicological properties and potential health hazards. It has been shown to be a potent carcinogen in animal studies and has been classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC). BDCM exposure has been linked to an increased risk of bladder cancer in humans.
特性
IUPAC Name |
1-N,3-N-bis(2,3-dichlorophenyl)benzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl4N2O2/c21-13-6-2-8-15(17(13)23)25-19(27)11-4-1-5-12(10-11)20(28)26-16-9-3-7-14(22)18(16)24/h1-10H,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHKDHQPXAMAMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)C(=O)NC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{2-[4-(3-bromobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3846016.png)
![N,N-diethyl-1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B3846029.png)





![2-[4-(1-naphthylmethyl)-1-piperazinyl]ethanol](/img/structure/B3846078.png)




